molecular formula C13H19N B7763374 N-(Sec-butyl)-3-phenyl-2-propen-1-amine

N-(Sec-butyl)-3-phenyl-2-propen-1-amine

Cat. No.: B7763374
M. Wt: 189.30 g/mol
InChI Key: MJMCOLLHJAVQPY-JXMROGBWSA-N
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Description

N-(Sec-butyl)-3-phenyl-2-propen-1-amine is a secondary amine characterized by a sec-butyl group (CH(CH₃)CH₂CH₃) attached to the nitrogen atom and a 3-phenyl-2-propenyl (allyl-phenyl) chain. The compound’s structure combines an unsaturated carbon chain with aromatic and branched alkyl substituents, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

N-[(E)-3-phenylprop-2-enyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13/h4-10,12,14H,3,11H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMCOLLHJAVQPY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Sec-butyl)-3-phenyl-2-propen-1-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique structural composition that includes a sec-butyl group, a phenyl group, and a propenyl amine structure. Its molecular formula is C13_{13}H17_{17}N, with a molar mass of approximately 189.3 g/mol. The presence of a double bond in the propenyl chain and an amine functional group contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis.

Structural Characteristics

ComponentDescription
Sec-butyl groupProvides hydrophobic properties
Phenyl groupContributes to π-π interactions
Propenyl amineActive site for biological activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacteria, including both Gram-positive and Gram-negative strains. For instance, it demonstrated notable inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae .

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)0.5
Klebsiella pneumoniae2
Escherichia coli4

Anticancer Properties

This compound has also been studied for its anticancer properties. It appears to induce apoptosis in cancer cells by modulating apoptotic pathways. Specifically, it enhances the expression of pro-apoptotic proteins like Bax while reducing anti-apoptotic proteins such as Bcl-2 .

The compound's mechanism involves:

  • Activation of Caspases : Promoting caspase-3 and caspase-9 activation.
  • Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.

Neuropharmacological Effects

Studies suggest that this compound may modulate neurotransmitter levels, potentially offering therapeutic applications in neurological disorders. Its interaction with specific receptors may enhance neurotransmitter activity, providing benefits in conditions like depression or anxiety.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential as an antibacterial agent.

Study 2: Cancer Cell Line Testing

A series of experiments conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability through apoptosis induction. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Comparison with Similar Compounds

Alkyl Substituent on the Amine Group

Key Analogues :

  • (2E)-N-tert-butyl-3-phenylprop-2-en-1-amine (): Features a tert-butyl group (bulkier, 1,1-dimethylethyl) instead of sec-butyl.
  • N-Methyl derivatives (e.g., ): Smaller methyl groups reduce steric hindrance.

Impact :

  • Boiling Points/Solubility : Branched alkyl groups (e.g., sec-butyl) may lower melting points compared to linear chains due to reduced molecular symmetry.

Unsaturated Chain: Propenyl vs. Propargyl

Key Analogues :

  • N-Benzyl-N-methylprop-2-yn-1-amine (): Contains a propargyl (C≡C) group.
  • N-Methyl-N-prop-2-ynylbut-3-en-1-amine (): Combines propargyl and butenyl groups.

Impact :

  • Reactivity : Propargyl groups (C≡C) in and are more electron-deficient than propenyl (C=C), favoring cycloadditions or metal-catalyzed reactions .
  • Stability : Propenyl chains (as in the target compound) may exhibit greater oxidative stability compared to propargyl systems.

Aromatic Substituents

Key Analogues :

  • (E)-3-(2-Methoxyphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine (): Substituted phenyl (methoxy) and naphthyl groups.
  • N-(5-Bromo-3-methyl-2-pyridinyl)-N-(Sec-butyl)amine (): Pyridinyl ring replaces phenyl.

Impact :

  • Pyridinyl rings () introduce electron-withdrawing effects, reducing amine basicity .
  • Biological Interactions : Larger aromatic systems (e.g., naphthyl in ) may improve binding to hydrophobic targets but reduce solubility .

Stereochemical Considerations

Key Analogue : (2E)-N-tert-butyl-3-phenylprop-2-en-1-amine () specifies an E-configuration.

Impact :

  • Stereochemistry : The E-configuration in analogues may influence intermolecular interactions (e.g., crystallization) and reactivity in stereospecific reactions .

Data Table: Structural and Functional Comparison

Compound Name Alkyl Group Unsaturated Chain Aromatic Group Key Properties/Reactivity Reference
N-(Sec-butyl)-3-phenyl-2-propen-1-amine Sec-butyl Propenyl (C=C) Phenyl Moderate steric hindrance N/A
(2E)-N-tert-butyl-3-phenylprop-2-en-1-amine tert-butyl Propenyl (C=C, E) Phenyl High steric bulk, E-configuration
N-Methyl-N-prop-2-ynylbut-3-en-1-amine Methyl Propargyl (C≡C) None High reactivity for cycloadditions
(E)-3-(2-Methoxyphenyl)-N-methyl... Methyl Propenyl (C=C) 2-Methoxyphenyl Enhanced electron density
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(Sec-butyl)amine Sec-butyl None Pyridinyl (Br, Me) Reduced basicity, heterocyclic

Research Implications

  • Drug Design : Sec-butyl groups balance steric effects and solubility, making them favorable in pharmacophores.
  • Material Science : Propenyl chains could serve as crosslinking sites in polymer synthesis, whereas propargyl analogues () may enable click chemistry .
  • Catalysis : Palladium-catalyzed methods () suggest routes to diversify the aromatic moiety in the target compound .

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